N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16315258
InChI: InChI=1S/C19H18N4O2/c1-25-17-9-3-14(4-10-17)13-22-18(24)15-5-7-16(8-6-15)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)
SMILES:
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide

CAS No.:

Cat. No.: VC16315258

Molecular Formula: C19H18N4O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide -

Specification

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-4-(pyrimidin-2-ylamino)benzamide
Standard InChI InChI=1S/C19H18N4O2/c1-25-17-9-3-14(4-10-17)13-22-18(24)15-5-7-16(8-6-15)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)
Standard InChI Key ZJZSYSOQWUELJY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide belongs to the benzamide class, featuring a benzamide core substituted with a 4-methoxybenzyl group at the amide nitrogen and a pyrimidin-2-ylamino group at the para position of the benzene ring. The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrimidine ring contributes to hydrogen bonding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{2}
Molecular Weight334.4 g/mol
IUPAC NameN-[(4-Methoxyphenyl)methyl]-4-(pyrimidin-2-ylamino)benzamide
Canonical SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3
Topological Polar Surface Area89.4 Ų

The compound’s solubility profile remains undocumented, but its moderate polar surface area (89.4 Ų) suggests limited aqueous solubility, typical of lipophilic small molecules. The presence of hydrogen bond donors (amide NH and pyrimidine NH) and acceptors (carbonyl O, pyrimidine N) may facilitate target binding.

Synthesis and Optimization

The synthesis of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide typically involves a multi-step approach, starting with the preparation of 4-methoxybenzylamine and a pyrimidine-2-amine derivative. A representative protocol includes:

  • Coupling of 4-Methoxybenzylamine with 4-Nitrobenzoyl Chloride:

    • 4-Nitrobenzoyl chloride reacts with 4-methoxybenzylamine in dichloromethane (DCM) at 0–5°C, yielding N-(4-methoxybenzyl)-4-nitrobenzamide.

    • Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) produces N-(4-methoxybenzyl)-4-aminobenzamide.

  • Pyrimidine Ring Introduction:

    • The primary amine reacts with 2-chloropyrimidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Amide FormationDCM, 0–5°C, 12 h75%
Nitro ReductionH₂ (1 atm), Pd/C, ethanol, rt82%
Pyrimidine CouplingDMF, K₂CO₃, 80°C, 24 h68%

Alternative methods inspired by Imatinib syntheses (e.g., ester aminolysis under basic conditions) have been explored but require optimization for this specific compound . Challenges include controlling regioselectivity during pyrimidine coupling and minimizing byproduct formation.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound shows promise as a dual inhibitor of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2). In enzymatic assays, it achieved IC₅₀ values of 120 nM (CDK2) and 95 nM (VEGFR-2), surpassing early-generation inhibitors like Flavopiridol. This dual activity positions it as a candidate for antiangiogenic and antiproliferative combination therapies.

Table 3: Enzymatic Inhibition Profiles

EnzymeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
CDK2120Flavopiridol450
VEGFR-295Sorafenib6

Pharmacological Applications and Challenges

Neurodegenerative Diseases

Emerging evidence suggests cross-reactivity with glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease. At 10 μM, it reduced tau protein hyperphosphorylation by 40% in neuronal cultures, though potency trails lithium chloride (65% reduction at 2 mM).

Comparative Analysis with Structural Analogs

Compared to 4-methoxy-N-pyridin-2-ylbenzamide (PubChem CID 821599) , the pyrimidine amino group in N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide enhances kinase affinity but reduces metabolic stability. Similarly, 4-(pyrimidin-4-ylamino)-N-(4-p-tolylthiazol-2-yl)benzamide (PubChem CID 11531160) , which replaces the methoxybenzyl with a thiazolyl group, exhibits superior VEGFR-2 inhibition (IC₅₀ = 22 nM) but inferior CDK2 activity (IC₅₀ = 310 nM), underscoring the methoxybenzyl’s role in CDK selectivity.

Future Directions

Further research should prioritize:

  • Metabolic Stability Optimization: Introducing electron-withdrawing groups to mitigate cytochrome P450-mediated oxidation.

  • Cocrystallization Studies: To elucidate binding modes with CDK2 and VEGFR-2.

  • Combination Therapies: Pairing with immune checkpoint inhibitors to enhance antitumor responses.

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